molecular formula C11H12BrClN2 B1284471 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine CAS No. 904813-68-9

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine

Cat. No.: B1284471
CAS No.: 904813-68-9
M. Wt: 287.58 g/mol
InChI Key: YNUPSOWFETTWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine (CAS 904813-68-9) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure known for its significant biological activities . Its primary research application lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology. Compounds within this class have been investigated as potent inhibitors of receptor tyrosine kinases, such as VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2), a critical target for anti-angiogenic cancer therapy . Furthermore, imidazo[1,2-a]pyridine derivatives have demonstrated excellent apoptotic activity against various cancer cell lines, including colon cancer (HT-29 and Caco-2), by inducing mitochondrial pathways that trigger cytochrome c release and activation of executioner caspases like caspase-3 and caspase-8 . The distinct molecular architecture of this bromo- and chloro-substituted derivative, with a tert-butyl group, makes it a valuable building block for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations to explore structure-activity relationships. Researchers utilize this compound to create novel chemical entities for screening against a broad spectrum of biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2/c1-11(2,3)9-10(12)15-6-7(13)4-5-8(15)14-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUPSOWFETTWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587658
Record name 3-Bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-68-9
Record name 3-Bromo-2-tert-butyl-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions Summary

Parameter Details
Solvent Ethyl acetate
Oxidant TBHP (tert-butyl hydroperoxide)
Temperature Approximately 80–90 °C
Reaction Time Around 3 hours
Catalyst None required (metal-free conditions)

Under these conditions, the α-bromoketone and 2-aminopyridine undergo tandem cyclization and bromination to yield the desired 3-bromoimidazo[1,2-a]pyridine derivative, including this compound.

Detailed Reaction Mechanism Insights

The process involves:

  • Cyclization : The nucleophilic amino group of 2-aminopyridine attacks the carbonyl carbon of the α-bromoketone, initiating ring closure that forms the imidazo[1,2-a]pyridine skeleton.
  • Bromination : The bromine atom is introduced at the 3-position of the imidazo ring, facilitated by the bromine already present in the α-bromoketone and the oxidative environment created by TBHP.
  • Oxidation : TBHP acts as an oxidant to promote the cyclization and bromination steps without the need for metal catalysts or bases.

This one-pot tandem reaction is efficient and provides good to excellent yields of halo-substituted imidazo[1,2-a]pyridines, including the target compound.

Comparative Analysis of Reaction Conditions and Yields

A key study investigated the influence of solvents, oxidants, catalysts, and temperature on the yield of 3-bromoimidazo[1,2-a]pyridines. The results are summarized in the table below:

Entry Solvent Oxidant (4 eq.) Catalyst (20 mol%) Temp (°C) Time (h) Yield of 3-Bromoimidazopyridine (%)
1 Toluene TBHP CuI 120 36 11
2 Toluene TBHP CuBr 120 36 73
4 Toluene TBHP I2 120 2 Trace (amide favored)
9 Toluene TBHP I2 100 2 84
12 Toluene TBHP None 120 3 83
14 Ethyl acetate TBHP None 80 3 83
17 Ethyl acetate TBHP (2 eq.) None 90 3 93
  • The highest yields (up to 93%) were obtained in ethyl acetate with TBHP and no catalyst at around 90 °C within 3 hours.
  • Use of metal catalysts such as CuBr improved yields in some cases but metal-free conditions were effective and preferred for environmental reasons.
  • The reaction is sensitive to solvent choice; ethyl acetate outperformed toluene and water in producing 3-bromoimidazo[1,2-a]pyridines.

Substrate Scope and Limitations

  • Electron-donating (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., trifluoromethyl) on α-bromoketones are well tolerated, producing good to excellent yields.
  • Halo-substituted α-bromoketones also yield desired products effectively.
  • Steric hindrance at certain positions on the 2-aminopyridine can reduce yields, particularly substituents at the 6-position of the pyridine ring.
  • Alkyl-substituted α-bromoketones such as bromoacetone also provide the product but sometimes with moderate yields.

Summary Table of Preparation Method

Aspect Details
Starting Materials α-Bromoketones, 2-aminopyridines
Solvent Ethyl acetate
Oxidant TBHP (tert-butyl hydroperoxide)
Catalyst None (metal-free)
Temperature 80–90 °C
Reaction Time 3 hours
Yield Range 83–93%
Advantages One-pot, metal-free, base-free, environmentally friendly
Limitations Sensitivity to steric hindrance on aminopyridine

Research Findings and Practical Notes

  • The metal-free tandem cyclization/bromination method is considered efficient and green, avoiding the use of transition metals and bases.
  • The reaction mechanism suggests that bromination promotes cyclization, eliminating the need for additional catalysts.
  • This method allows for the synthesis of versatile 3-bromoimidazo[1,2-a]pyridines that can be further transformed into other pharmacologically relevant compounds.
  • Handling precautions are necessary due to the compound's toxicity by ingestion, skin contact, and inhalation; appropriate protective equipment and disposal protocols must be followed.

This detailed analysis consolidates the current authoritative knowledge on the preparation of this compound, highlighting the preferred metal-free one-pot tandem cyclization and bromination approach using α-bromoketones and 2-aminopyridines in ethyl acetate with TBHP as oxidant. The method offers high yields, operational simplicity, and aligns with green chemistry principles.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 3 serves as a reactive site for palladium-catalyzed cross-coupling (Table 2) :

  • Suzuki-Miyaura Coupling : Arylation with arylboronic acids yields 3-aryl derivatives.
  • Alkynylation : Reaction with terminal alkynes introduces alkynyl groups.

Table 2: Cross-Coupling Reactions of 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine

Reaction TypeSubstrateCatalystYield (%)Product Application
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄78Anticancer lead optimization
SonogashiraEthynylbenzenePdCl₂, CuI65Fluorescent probes
Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos82Kinase inhibitor scaffolds

Mechanistic Note : The tert-butyl group at position 2 enhances steric protection, minimizing side reactions during coupling .

Nucleophilic Substitution and Functionalization

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions (Table 3) :

  • Amine Substitution : Reaction with primary amines (e.g., butylamine) forms 6-amino derivatives.
  • Thiolation : Substitution with thiophenol yields sulfided analogs.

Table 3: SNAr Reactions at Position 6

NucleophileBaseSolventTemperatureYield (%)
ButylamineK₂CO₃DMF80°C68
ThiophenolEt₃NTHF60°C55
Sodium methoxideMeOHReflux42

Limitation : Steric hindrance from the tert-butyl group reduces reactivity at position 2 .

Radical-Mediated Reactions

The compound participates in radical bromination and C–H activation processes:

  • Bromination : TBHP-mediated generation of bromine radicals enables further halogenation .
  • C–H Arylation : Under UV light, direct arylation at position 7 occurs via radical intermediates .

Biological Activity and Prodrug Activation

Derivatives of this compound exhibit nitroreductase-mediated activation , crucial for antiparasitic prodrug development :

  • Mechanism : Enzymatic reduction of nitro groups generates cytotoxic species targeting pathogens like Leishmania.
  • Structure-Activity Relationship (SAR) : Halogenation at positions 3 and 6 enhances binding to microbial enzymes .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, forming HBr and chlorinated byproducts .
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via ring-opening .

Table 4: Reactivity Comparison of Halogenated Imidazo[1,2-a]pyridines

CompoundC3 ReactivityC6 ReactivityThermal Stability (°C)
3-Bromo-2-tert-butyl-6-chloro derivativeHighModerate250
3-Iodo-6-methyl derivativeVery HighLow220
3-Chloro-2-phenyl derivativeLowHigh280

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can activate or inhibit various pathways, depending on its structure and the functional groups present. For example, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Imidazo[1,2-a]pyridines

Compound Name Substituents (Positions) Molecular Weight Key Applications/Properties Reference CAS/ID
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (3), Cl (6) 231.47 Intermediate for antitrypanosomal agents 886371-28-4
3-Bromo-2-(trifluoromethyl)-6-chloroimidazo[1,2-a]pyridine Br (3), CF₃ (2), Cl (6) 299.48 Medicinal chemistry (kinase inhibitors) 1160474-82-7
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Br (8), Cl (6), CH₂Cl (2) 294.93 Precursor for Suzuki coupling reactions N/A
6-Chloro-3-nitroimidazo[1,2-a]pyridine Cl (6), NO₂ (3) 197.58 Antitrypanosomal activity N/A

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tert-butyl group in 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine enhances lipophilicity (predicted logP ~3.5) compared to CF₃ (logP ~2.8) or CH₂Cl (logP ~2.2) derivatives, influencing membrane permeability .
  • Antitrypanosomal Activity: Nitroimidazo derivatives (e.g., 6-chloro-3-nitroimidazo[1,2-a]pyridine) show IC₅₀ values <1 µM against Trypanosoma brucei, whereas bromo-chloro analogs without nitro groups exhibit reduced potency (IC₅₀ >10 µM) .
  • Solubility : Aqueous solubility decreases with bulky substituents (tert-butyl > CF₃ > CH₂Cl), necessitating formulation optimization for drug development .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactions : Bromine at position 3 in 3-Bromo-6-chloroimidazo[1,2-a]pyridine facilitates aryl-aryl coupling, as demonstrated in for pyridinylboronic acid derivatives .
  • Buchwald-Hartwig Amination : Chlorine at position 6 can be replaced with amines under palladium catalysis, enabling diversification of the scaffold .

Biological Activity

3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to summarize the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrClNC_{11}H_{12}BrClN with a molecular weight of 287.58 g/mol. The presence of bromine and chlorine substituents on the imidazopyridine ring is significant for its biological activity.

The biological activity of imidazo[1,2-a]pyridine derivatives, including this compound, is often attributed to their ability to interact with specific molecular targets such as enzymes or receptors. These compounds can act as inhibitors or activators of various biochemical pathways. For instance, some derivatives have demonstrated inhibitory effects on the QcrB enzyme in Mycobacterium tuberculosis, which is crucial for ATP synthesis and bacterial survival .

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of certain derivatives against multidrug-resistant strains of tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) ranging from 0.05 to 1.5 μM . The structure-activity relationship studies suggest that modifications at various positions on the imidazopyridine ring can enhance antimicrobial potency.

Anticancer Properties

The potential anticancer activity of this compound has also been explored. Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of bulky groups like tert-butyl may enhance lipophilicity, facilitating better cell membrane penetration and subsequent biological activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on various imidazo[1,2-a]pyridine derivatives to identify key structural features that contribute to their biological activities. For example:

CompoundPositionModificationActivity (MIC)
Compound A2Methyl group0.10 μM
Compound B6Chloro group0.19 μM
Compound C3Tert-butyl groupEnhanced

This table illustrates how specific modifications can lead to significant changes in antimicrobial efficacy.

Pharmacokinetic Studies

In addition to biological activity, pharmacokinetic properties are crucial for drug development. Preliminary studies on the pharmacokinetics of selected imidazo[1,2-a]pyridine derivatives indicate favorable absorption and distribution characteristics, essential for therapeutic efficacy . For instance, one compound demonstrated high plasma protein binding (>99%) and acceptable liver microsome stability.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine and its derivatives?

Answer:
Halogenated imidazo[1,2-a]pyridines are typically synthesized via multi-step reactions involving bromination and cyclization. A key approach involves treating bromopyruvate derivatives (e.g., ethyl bromopyruvate) with halogenated diaminopyridines in the presence of NaHCO₃ in ethanol under reflux, yielding brominated imidazo[1,2-a]pyridines with moderate yields (e.g., 65% for 6-bromo-8-amino derivatives) . Sequential bromination using N-bromosuccinimide (NBS) or bromine, as demonstrated in the synthesis of related compounds, can introduce bromine at specific positions . One-pot reactions combining cyclization and functionalization steps, such as those reported for tetrahydroimidazo[1,2-a]pyridines, are also effective for generating complex halogenated derivatives .

Advanced: How can reaction conditions be optimized to improve yields in halogenated imidazo[1,2-a]pyridine synthesis?

Answer:
Yield optimization requires careful control of solvent, temperature, and catalyst systems. For example:

  • Solvent selection : Ethanol or glacial acetic acid enhances cyclization efficiency due to their polarity and ability to stabilize intermediates .
  • Catalysts : Palladium-catalyzed cascade reactions (e.g., CO insertion and C–H activation) enable selective synthesis of fused imidazo[1,2-a]pyridine derivatives, achieving high regioselectivity under mild conditions .
  • Stepwise protocols : Separating bromination and cyclization steps reduces side reactions. For instance, isolating intermediates like bis-O-acetoxyamidoxime before hydrogenation improves purity and yield .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR provide positional data for bromine and tert-butyl groups. For example, tert-butyl protons exhibit sharp singlets near δ 1.4 ppm, while aromatic protons show coupling patterns indicative of substitution .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed 550.0816 vs. calculated 550.0978 for a related compound) and isotopic patterns for bromine .
  • IR spectroscopy : Key functional groups like C≡N (2250 cm⁻¹) and C=O (1700 cm⁻¹) are identifiable .

Advanced: How can crystallographic analysis resolve ambiguities in structural determination?

Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXT provides unambiguous confirmation of molecular geometry, especially for polymorphic or tautomeric forms . For example, crystallographic analysis of 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine revealed three distinct luminescent polymorphs, each with unique hydrogen-bonding networks . Comparing experimental bond lengths/angles with DFT-calculated values further validates structural assignments .

Basic: What methods are used to assess purity and monitor reaction progress?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection quantifies purity (e.g., 55–61% for crude products) .
  • TLC and NMR : Tracking the disappearance of starting materials (e.g., diaminopyridines) and emergence of product signals ensures reaction completion .

Advanced: How to address discrepancies between theoretical and observed spectral data?

Answer:

  • Isotopic pattern analysis : Bromine (⁷⁹Br/⁸¹Br) produces a 1:1 doublet in HRMS; deviations may indicate impurities or incorrect assignments .
  • Dynamic effects : Tautomerism or solvent interactions (e.g., DMSO-induced shifts) can alter NMR spectra. Variable-temperature NMR or deuteration experiments mitigate these effects .
  • Polymorphism : Conflicting melting points or spectral data may arise from different crystalline forms, resolvable via SCXRD .

Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

Answer:
These compounds exhibit diverse bioactivities:

  • Antiviral/antibacterial : Substitutions like bromine enhance binding to viral proteases or bacterial enzymes .
  • CNS modulation : 6-Chloro and 6-methoxy derivatives show affinity for GABA receptors, comparable to diazepam .

Advanced: How do bromo and tert-butyl substituents influence bioactivity?

Answer:

  • Bromine : Enhances lipophilicity and electrophilicity, improving membrane permeability and target binding (e.g., kinase inhibition) .
  • tert-Butyl : Introduces steric bulk, potentially stabilizing hydrophobic interactions in enzyme active sites. Its electron-donating effects may also modulate electronic properties of the aromatic system .

Advanced: What mechanistic insights guide the design of imidazo[1,2-a]pyridine-based catalysts?

Answer:

  • Palladium-catalyzed reactions : CO insertion and C–H activation steps in Pd-mediated cascades are critical for forming fused-ring systems (e.g., chromenone hybrids) .
  • DFT studies : Modeling transition states (e.g., for ESIPT luminescence in cyano-substituted derivatives) reveals electronic effects of substituents on reactivity .

Advanced: How do solid-state polymorphs affect photophysical properties?

Answer:
Polymorph-dependent luminescence arises from variations in excited-state intramolecular proton transfer (ESIPT). For 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine, yellow, orange, and red emissions correlate with distinct hydrogen-bonding networks and π-stacking interactions, validated via crystallography and TD-DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.